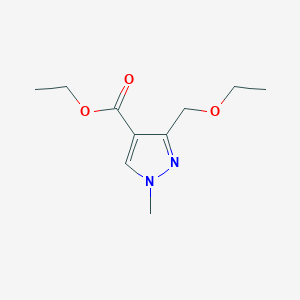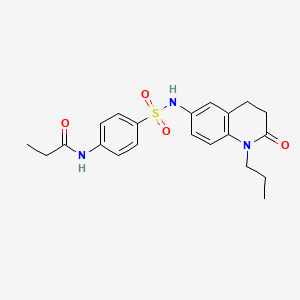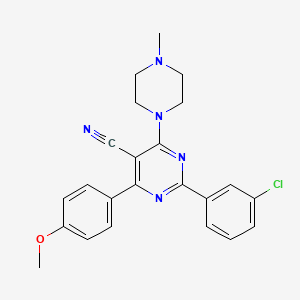
1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzimidazole derivatives with different substituents and their biological activities, which can provide insights into the chemical class to which the compound belongs. Benzimidazole derivatives are known for their wide range of biological activities, including antihypertensive, antihistaminic, neuroleptic, and anticancer properties . These compounds often feature a benzimidazole nucleus with various substituents that can significantly influence their pharmacological effects.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by the introduction of various substituents. For instance, the synthesis of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles involved resolving the compounds through diastereomeric carbamates and obtaining different isomers via oxidation and reduction sequences . Another example is the asymmetric synthesis of a benzimidazole derivative used as an intermediate for nociceptin antagonists, which included diastereoselective reduction and isomerization steps . These methods highlight the importance of stereochemistry and the careful selection of substituents in achieving the desired biological activity.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial in determining their biological activity. The crystal and molecular structure of one such compound was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and specific dihedral angles with other structural components . The precise three-dimensional arrangement of atoms within these molecules can significantly impact their interaction with biological targets, such as receptors or enzymes.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, depending on their substituents. For example, the presence of a piperazine or piperidine ring can influence the compound's reactivity and interaction with biological systems . The chemical reactivity of these compounds is also essential in their role as corrosion inhibitors, as demonstrated by their interaction with iron surfaces in acidic environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are critical for the compound's pharmacokinetics and pharmacodynamics. For instance, the presence of a piperazine or piperidine ring can affect the compound's ability to cross biological membranes and reach its target site . Additionally, the electrochemical properties of these compounds are relevant in applications such as corrosion inhibition .
Scientific Research Applications
Pharmacological Potential
- Compounds including the benzimidazole structure have shown potential in pharmacological applications. 1-{[2-(5-Methoxy)benzimidazole]-4-N-methyl}piperazine dihydrochloride exhibited greater antiaggregatory activity compared to acetylsolic acid, while 1-[2-(5-methyl)benzimidazole]piperidine showed similar activity to cyproheptadine as a 5-HT2A antagonist. Furthermore, 1-(2-Benzimidazole)pyrrolidine and 1-[2-(5-chloro) benzimadazole pyrrolidine dihydrochlorides demonstrated 5-HT3 antagonist activity comparable to tropisetron (Zhukovskaya et al., 2017).
Corrosion Inhibition
- Benzimidazole derivatives, including structures similar to 1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride, have shown potential as corrosion inhibitors for steel in acidic environments. These compounds demonstrated high inhibition efficiency, potentially due to the formation of a protective layer on the metal surface (Yadav et al., 2016).
Antibacterial Activity
- A series of 2-piperidin-4-yl-benzimidazoles, similar to the queried compound, were synthesized and evaluated for their antibacterial activities. Certain compounds in this series inhibited bacterial growth with low micromolar minimal inhibitory concentration (MIC), proving effective against both Gram-positive and Gram-negative bacteria, particularly enterococci (He et al., 2003).
Antifungal Screening
- Benzimidazole and piperazine derivatives, structurally related to the queried compound, were screened for antifungal potential. The compounds showed moderate activity against Trichophyton rubrum ATCC9029 and Candida albicans ATCC10231, indicating their potential in antifungal treatments (Gadhave et al., 2012).
Fluorescent Probes for DNA Detection
- Novel benzimidazo[1,2-a]quinolines substituted with piperidine, among other nuclei, were synthesized and characterized as potential fluorescent probes for DNA detection. These compounds demonstrated enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their application in biological studies (Perin et al., 2011).
Cancer Research
- Several studies have explored the potential anticancer properties of benzimidazole derivatives. Novel 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties showed promising activity against a wide range of cancer lines, with minimal cytotoxicity against normal human cells (Mamedov et al., 2022). Furthermore, the compound 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole demonstrated high cytotoxic potential against various leukemia cell lines (Guillon et al., 2018).
properties
IUPAC Name |
1-methyl-2-piperidin-2-ylbenzimidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-16-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11;;/h2-3,6,8,11,14H,4-5,7,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHVDVRMDNFYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCCN3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxidanylidene-pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)ethanamide](/img/structure/B2542832.png)
![1-(4-Fluorophenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2542833.png)
![(Z)-1-benzyl-3-((m-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2542834.png)






![4-[Methyl(4-methylphenyl)amino]benzaldehyde](/img/structure/B2542843.png)
